SD-1008

Chemical Probe Phenotypic Screening STAT3 Nuclear Translocation

Researchers dissecting JAK/STAT signaling often face confounding crosstalk when using selective inhibitors-JAK2-only agents leave Src activity unchecked, while Src-selective probes miss JAK2 contributions. SD-1008 directly addresses this gap by simultaneously inhibiting tyrosyl phosphorylation of both JAK2 and Src, enabling cleaner functional dissection of convergent survival and migration pathways. • Dual JAK2/Src inhibition confirmed by reduction of STAT3-dependent transcriptional activity and apoptosis induction in constitutively active STAT3 cell lines • Validated in paclitaxel-resistance models for ovarian cancer; enhances chemotherapy-induced apoptosis via direct JAK-STAT3 blockade • ≥98% purity (HPLC); soluble to 100 mM in DMSO and 5 mM in ethanol; shipped at ambient temperature

Molecular Formula C16H15NO5
Molecular Weight 301.29 g/mol
Cat. No. B1216474
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSD-1008
Synonyms8-benzyl-4-oxo-8-azabicyclo(3.2.1)oct-2-ene-6,7-dicarboxylic acid
SD 1008
SD-1008
SD1008
Molecular FormulaC16H15NO5
Molecular Weight301.29 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CN2C3C=CC(=O)C2C(C3C(=O)O)C(=O)O
InChIInChI=1S/C16H15NO5/c18-11-7-6-10-12(15(19)20)13(16(21)22)14(11)17(10)8-9-4-2-1-3-5-9/h1-7,10,12-14H,8H2,(H,19,20)(H,21,22)
InChIKeyRIJSDQUHLSYCDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SD-1008: JAK2/STAT3/Src Inhibitor Probe


8-Benzyl-4-oxo-8-azabicyclo[3.2.1]oct-2-ene-6,7-dicarboxylic acid, widely known as SD-1008 (CAS 960201-81-4), is a synthetic small molecule identified from the National Cancer Institute (NCI) Diversity Set [1]. It is a chemical probe that functions as a micromolar inhibitor of the JAK2/STAT3 signaling pathway, with additional activity against the Src kinase [1]. Its biological activity is characterized by the inhibition of tyrosyl phosphorylation of STAT3, JAK2, and Src, and the subsequent reduction of STAT3-dependent transcriptional activity, leading to the induction of apoptosis in cancer cell lines with constitutively active STAT3 [REFS-1, REFS-2].

Probe type JAK2/STAT3/Src pathway chemical probe
Pathway context Dual inhibition of JAK2 and Src kinases
Assay compatibility Cell-based STAT3-dependent readouts

SD-1008 Non-Interchangeability


Generic substitution with other JAK2 or STAT3 inhibitors (e.g., AG490, WP1066, Ruxolitinib) is not scientifically valid due to fundamental differences in target selectivity and downstream functional effects [REFS-1, REFS-2]. While many JAK2 inhibitors are ATP-competitive and may exhibit high selectivity for the JAK family, SD-1008 uniquely inhibits both JAK2 and the non-receptor tyrosine kinase Src [1]. This dual JAK2/Src inhibition profile is a distinct characteristic that is not a class-wide property and leads to a different pattern of pathway modulation, making functional outcomes in cell-based assays non-interchangeable. The lack of a reported IC50 for SD-1008 itself further complicates direct substitution, as relative potency against its targets is undefined compared to well-characterized, single-target agents .

Target profile

Dual JAK2/Src inhibition may not be recapitulated by selective JAK2 agents (e.g., AG490, Ruxolitinib).

Potency context

Undefined relative IC50 limits direct potency comparison; functional responses may shift.

Cellular readout

Phenotypic effects (apoptosis, chemosensitization) differ from inhibitors lacking Src activity.

SD-1008 Differentiation Evidence


NCI Diversity Set Discovery

SD-1008 was identified as a micromolar inhibitor of STAT3 nuclear translocation from a screen of the 2000-compound NCI Diversity Set. This origin provides a unique phenotypic signature compared to rationally designed, target-based JAK2 inhibitors like AG490 or Ruxolitinib. The hit rate from this specific, diverse library for this functional assay defines its rarity and differentiates it from compounds discovered through alternative approaches [1].

Discovery method
Class-level inference
Phenotypic screen (NCI Diversity Set)
Supports cell-based pathway modulation context
Origin may confer distinct selectivity fingerprint
Chemical Probe Phenotypic Screening STAT3 Nuclear Translocation

JAK2/Src Dual Inhibition

SD-1008's reported mechanism of action includes the inhibition of tyrosyl phosphorylation of JAK2, STAT3, and Src [1]. This multi-target profile is distinct from that of the commonly used comparator AG490, which is reported to inhibit JAK2 and EGFR but has no activity against Src [2]. This qualitative difference in target engagement is a key differentiator for researchers studying crosstalk between JAK/STAT and Src family kinase pathways.

Target engagement
Class-level inference
JAK2 + Src inhibition vs. AG490 (no Src activity)
Enables JAK2/Src crosstalk studies
Data to verify across independent kinase panels
JAK2 Inhibitor Src Inhibitor Target Selectivity

STAT3-Dependent Apoptosis Induction

Exposure of various cancer cell lines to SD-1008 decreases levels of the STAT3-dependent anti-apoptotic proteins Bcl-X(L) and survivin, leading to the induction of apoptosis [1]. This functional outcome provides a measurable cellular endpoint that distinguishes its efficacy from compounds that may bind JAK2 biochemically but fail to induce similar downstream effects due to off-target activity or cellular permeability issues [2].

Functional effect
Cross-study comparable
Induces apoptosis; ↓ Bcl-X(L), survivin
Supports apoptosis pathway-response interpretation
Cell-line dependent; reported at µM range
Apoptosis Induction Cancer Cell Lines Functional Assay

Paclitaxel Synergy in Ovarian Cancer

SD-1008 has been shown to enhance apoptosis induced by the standard-of-care chemotherapeutic paclitaxel in ovarian cancer cells [1]. This is a quantifiable functional effect that differentiates SD-1008 from JAK2 inhibitors that have not demonstrated this specific synergy, such as the JAK1/2 inhibitor Ruxolitinib, which may have a different efficacy and toxicity profile in combination [2].

Chemosensitization
Class-level inference
Enhances paclitaxel-induced apoptosis in ovarian cancer cells
Supports combination study context
Synergy profile not established for Ruxolitinib
Chemosensitization Combination Therapy Ovarian Cancer

SD-1008 Research Applications


JAK2/Src Functional Interplay

Researchers seeking to dissect the convergent roles of JAK2 and Src family kinases in processes like cell survival, migration, or cytokine signaling should select SD-1008 as a dual inhibitor probe. Its unique ability to simultaneously inhibit tyrosyl phosphorylation of both JAK2 and Src makes it a superior tool for this purpose compared to JAK2-selective (e.g., AG490) or Src-selective (e.g., PP2) inhibitors, which would leave one pathway active and confound interpretation [1].

STAT3 Nuclear Translocation Validation

Given its discovery via a high-content screen for STAT3 nuclear translocation inhibition, SD-1008 is the ideal chemical probe for researchers seeking to validate or replicate similar phenotypic assays. Its selection from the diverse NCI library suggests it engages the target pathway in a manner distinct from inhibitors optimized solely for enzymatic activity, making it a relevant tool for studying pathway modulation in complex cellular environments [REFS-1, REFS-2].

Chemoresistance in Ovarian Cancer

In studies focused on overcoming paclitaxel resistance in ovarian cancer, SD-1008 is a key tool compound. Its demonstrated ability to enhance paclitaxel-induced apoptosis [1] provides a validated model for testing the hypothesis that JAK2/STAT3 pathway inhibition can re-sensitize resistant cells. This specific application is supported by primary literature, offering a more direct link than other JAK inhibitors that have not been similarly characterized in this combination context .

Application
Selection Property
Validation Focus
JAK2/Src functional interplay studies
Dual JAK2/Src inhibition profile
Pathway crosstalk readouts
STAT3 nuclear translocation assay validation
Phenotypic screen-derived probe
Cell-based STAT3 translocation endpoints
Chemoresistance model studies (ovarian cancer)
Paclitaxel-synergy context
Apoptosis enhancement endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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